Mevidalen
説明
Mevidalen, also known by its developmental code name LY-3154207, is a dopaminergic drug currently under development for the treatment of Lewy body disease, including those with Parkinson’s disease . It acts as a selective positive allosteric modulator (PAM) of the dopamine D1 receptor . The drug is orally active and crosses the blood-brain barrier .
Synthesis Analysis
Mevidalen is a tetrahydroisoquinoline and is a close analogue of DETQ, another D1 receptor PAM . It has been found to have wakefulness-promoting effects in sleep-deprived humans .
Molecular Structure Analysis
The IUPAC name of Mevidalen is 2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone . Its chemical formula is C24H29Cl2NO3 .
Chemical Reactions Analysis
As a positive allosteric modulator of the dopamine receptor D1 (D1 PAM), Mevidalen increases the affinity of the D1 receptor for dopamine . This amplifies the effect of endogenous dopamine, which is thought to improve dementia symptoms .
Physical And Chemical Properties Analysis
Mevidalen is a small molecule with a molar mass of 450.40 g·mol−1 . It has a complex structure that includes a dichlorophenyl group, a hydroxymethyl group, and a 3-hydroxy-3-methylbutyl group .
科学的研究の応用
Parkinson's Disease Treatment : Mevidalen, acting as a positive allosteric modulator of the dopamine D1 receptor, was found to be well-tolerated in patients with Parkinson's disease. It showed promising results in improving motor examination scores, suggesting its potential as a symptomatic treatment for Parkinson's disease and Lewy body dementia (Wilbraham et al., 2021).
Safety and Tolerability in Healthy Subjects : In studies involving healthy subjects, Mevidalen demonstrated dose-proportional pharmacokinetics and was generally well-tolerated. These findings support its further investigation for treating neuropsychiatric disorders (Wilbraham et al., 2020).
Digital Biomarkers in Lewy Body Dementia (LBD) : A study utilized digital biomarkers to assess the treatment effects of Mevidalen in Lewy body dementia. Results indicated that Mevidalen treatment improved spatial working memory and reduced daytime sleep, thereby highlighting its potential therapeutic effects in LBD (Wang et al., 2022).
Effects on Sleep and Wakefulness : Research demonstrated that Mevidalen enhances wakefulness in both humanized D1 mice and sleep-deprived healthy male volunteers. This suggests the potential use of D1 positive allosteric modulators like Mevidalen in treating sleep disorders and excessive daytime sleepiness related to neurodegenerative disorders (McCarthy et al., 2021).
Drug-Drug Interaction Risk Profile : A study on LY3154885, a compound related to Mevidalen, was conducted to understand its drug-drug interaction risk profile. This research contributes to the understanding of the metabolic pathways and potential drug interaction risks of Mevidalen and similar compounds (Hao et al., 2022).
作用機序
Safety and Hazards
将来の方向性
As of March 2022, Mevidalen is in phase 2 clinical trials for the treatment of Lewy body disease . Besides movement disorders and dementia, D1 receptor PAMs like Mevidalen might have value in the treatment of certain neuropsychiatric disorders, such as depression, excessive somnolence, and attention deficit hyperactivity disorder .
Relevant Papers
Several papers have been published on Mevidalen, including studies on its synthesis and preclinical characterization , its safety and efficacy in Lewy body dementia , and its potential use in the treatment of neuropsychiatric disorders . These papers provide valuable insights into the development and potential applications of Mevidalen.
特性
IUPAC Name |
2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29Cl2NO3/c1-15-18-7-4-6-16(10-11-24(2,3)30)19(18)12-17(14-28)27(15)23(29)13-20-21(25)8-5-9-22(20)26/h4-9,15,17,28,30H,10-14H2,1-3H3/t15-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCSBQBBGNQINS-DOTOQJQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC(=C2CC(N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=CC=CC(=C2C[C@@H](N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mevidalen | |
CAS RN |
1638667-79-4 | |
Record name | Mevidalen [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638667794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MEVIDALEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A3702A96F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。